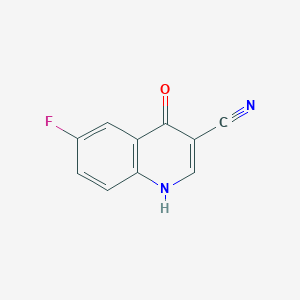

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Overview

Description

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a fluorinated quinoline derivative characterized by a ketone group at position 4, a nitrile group at position 3, and a fluorine substituent at position 4. This scaffold is integral to the development of antimicrobial agents and kinase inhibitors due to its structural mimicry of DNA gyrase-binding quinolones and tyrosine kinase-targeting pharmacophores .

The compound is typically synthesized via Gould-Jacobs cyclization, involving thermal cyclization of precursors like 3-(2-aminophenyl)-3-oxopropanenitrile derivatives under high-temperature conditions (e.g., 250°C in Dowtherm A) . Alternative routes employ DMF-DMA (dimethylformamide dimethyl acetal) for intramolecular cyclization, achieving yields up to 29.8% over eight steps with high purity (98.6% HPLC) . Its molecular weight is 207.17 g/mol (C₁₀H₅FN₂O), and it exhibits notable stability under standard storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,4-dichloro-5-fluorobenzoylacetate.

Cyclization: The intermediate undergoes cyclization to form the quinoline ring.

Functional Group Introduction: The nitrile group is introduced at the 3rd position, and the carbonyl group is introduced at the 4th position through various chemical reactions.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.

Substitution: The fluorine atom can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological systems, particularly its antibacterial properties.

Medicine: It serves as a lead compound for the development of new antibacterial drugs.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on the quinoline core critically influences biological activity and physicochemical properties. Key comparisons include:

Key Findings :

- Fluorine at Position 6 enhances Gram-positive antibacterial activity by optimizing hydrogen bonding with DNA gyrase .

- Chlorine at Position 6 increases lipophilicity but reduces target affinity compared to fluorine .

- Ethoxy at Position 7 improves aqueous solubility but diminishes antimicrobial efficacy due to steric hindrance .

Antibacterial Activity

- 6-Fluoro Derivative : Exhibits MIC values of 0.25–4 μg/mL against methicillin-resistant Staphylococcus epidermidis and Streptococcus pneumoniae, outperforming reference drugs like moxifloxacin (MX) and levofloxacin (LV) by 8–128-fold in some cases .

- Hybrid Derivatives: Conjugation with 1,1-dialkylpiperazinium groups (e.g., compound 8f) enhances dual mechanisms: fluoroquinolone-mediated DNA gyrase inhibition and membrane disruption via quaternary ammonium moieties .

Kinase Inhibition

- 4-Anilino-6,7-dialkoxyquinoline-3-carbonitriles: Bioisosteres of quinazoline-based kinase inhibitors (e.g., gefitinib) show comparable IC₅₀ values (nM range) against EGFR (epidermal growth factor receptor) .

Spectroscopic and Structural Insights

- ¹H NMR : The 6-fluoro derivative shows distinct aromatic protons at δ 8.73 (H2) and δ 8.13 (H5), while 7-fluoro isomers exhibit upfield shifts for H7 (δ 7.77) due to fluorine’s electron-withdrawing effects .

- IR : Strong absorption bands at ~2224 cm⁻¹ (C≡N) and ~1628 cm⁻¹ (C=O) are consistent across analogues .

- X-ray Diffraction: Crystallographic data for 5,8-dimethoxy-2-phenyl derivatives reveal planar quinoline cores and intermolecular hydrogen bonding, stabilizing the solid-state structure .

Biological Activity

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article aims to compile and analyze the available research on its biological properties, focusing on its antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The compound has the molecular formula C_10H_6F_N_3O, characterized by the presence of a fluorine atom at position 6, a carbonitrile group at position 3, and a keto group at position 4. These structural features contribute significantly to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.

- In Vitro Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MIC) in the range of 1 to 25 µg/mL against several strains including Staphylococcus aureus and Escherichia coli .

- In Vivo Studies : In mouse models, the compound demonstrated protective effects against infections caused by E. coli, with effective doses ranging from 50 to 160 mg/kg .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1 | Strongly Inhibitory |

| Escherichia coli | 2.4 | Strongly Inhibitory |

| Klebsiella pneumoniae | >100 | Weakly Inhibitory |

| Candida albicans | 25 | Moderately Inhibitory |

Anticancer Activity

Research has also explored the potential of this compound as an anticancer agent:

- Cell Line Studies : In vitro tests on human cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner. For example, it was effective against prostate cancer cells, demonstrating significant growth inhibition .

- Mechanism of Action : The anticancer activity is thought to be mediated through cell cycle arrest and induction of apoptosis via mitochondrial pathways .

Antiviral Activity

Emerging studies suggest that this compound may exhibit antiviral properties:

- Hepatitis B Virus (HBV) : Preliminary studies indicate that certain derivatives of this compound can inhibit HBV replication in vitro, suggesting potential for therapeutic applications in viral infections .

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound:

- Case Study on Antibacterial Efficacy : A study conducted on a series of synthesized derivatives showed that modifications in side chains could enhance antibacterial potency. The most potent derivative exhibited an MIC lower than 1 µg/mL against S. aureus .

- Anticancer Evaluation : A clinical trial involving patients with bladder cancer reported that treatment with fluoroquinolone derivatives led to significant tumor size reduction in a subset of patients .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and how can reaction conditions be standardized?

- Methodology : The compound can be synthesized via cyclization of precursor molecules. For example, analogous quinoline derivatives are prepared by refluxing intermediates (e.g., 3-cyanochromone with acetyl chloride in pyridine) to promote cyclization . Reaction optimization includes monitoring temperature, solvent polarity, and catalyst selection (e.g., base catalysts). Purity is validated using HPLC (>98%) and structural confirmation via -NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Employ spectroscopic techniques:

- NMR : Assign peaks for the quinoline core, fluorine substituent, and nitrile group.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- XRD : Resolve crystal structure if single crystals are obtainable (not explicitly mentioned in evidence but inferred from related methodologies).

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodology : Test antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/-negative bacteria and fungi. For example, derivatives like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate showed moderate activity against bacterial strains . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines.

Advanced Research Questions

Q. How do structural modifications at the 3-carbonitrile or 6-fluoro positions affect bioactivity and pharmacokinetics?

- Methodology : Synthesize derivatives (e.g., substituting nitrile with carboxylate or modifying fluorine with other halogens). Compare solubility (logP), plasma stability, and membrane permeability using Caco-2 assays. For instance, fluorinated quinolones with cyclopropyl groups (e.g., 1-cyclopropyl derivatives) exhibit enhanced antimicrobial potency .

Q. What mechanisms explain contradictory bioactivity data between similar quinoline derivatives?

- Methodology : Perform comparative SAR studies. For example, 6-fluoro substitution may enhance DNA gyrase inhibition, while bulky substituents at the 1-position (e.g., cyclopropyl) reduce bacterial efflux pump resistance . Validate hypotheses via enzyme inhibition assays (e.g., E. coli gyrase supercoiling assays) and molecular docking to map binding interactions.

Q. How can reaction byproducts or degradation products be identified and minimized during synthesis?

- Methodology : Use LC-MS/MS to track side products (e.g., dihydroquinoline dicarbonitriles formed via unintended cyclization ). Optimize reaction stoichiometry and inert atmosphere conditions to suppress oxidation or hydrolysis of the nitrile group .

Q. What strategies resolve inconsistencies in spectroscopic data for quinoline derivatives?

- Methodology : Re-examine sample preparation (e.g., solvent-induced shifts in NMR) or employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational chemistry tools (e.g., DFT calculations for -NMR chemical shift prediction) .

Q. Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for toxicity profiling?

- Methodology : Use a logarithmic concentration range (e.g., 0.1–100 µM) in cell viability assays. Apply nonlinear regression (Hill equation) to calculate IC. Include replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) to confirm significance .

Q. What computational tools are recommended for predicting metabolic pathways?

- Methodology : Use software like MetaSite or GLORYx to predict Phase I/II metabolism. For fluorinated quinolones, prioritize CYP450-mediated oxidation and glucuronidation sites . Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Q. Safety & Handling in Research Settings

Q. What precautions are critical when handling fluorinated quinoline derivatives?

Properties

IUPAC Name |

6-fluoro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNUHFWMNOYIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.